REACTION_CXSMILES
|
C([NH:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]2([C:13]([F:16])([F:15])[F:14])[N:12]=[N:11]2)[CH:5]=1)=O.Cl.[OH-].[Na+]>CO>[F:16][C:13]([F:14])([F:15])[C:10]1([C:6]2[CH:5]=[C:4]([CH:9]=[CH:8][CH:7]=2)[NH2:3])[N:11]=[N:12]1 |f:2.3|
|
Name
|
|
Quantity
|
120 mg
|
Type
|
reactant
|
Smiles
|
C(=O)NC1=CC(=CC=C1)C1(N=N1)C(F)(F)F
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture is reacted for 10 min at ambient temperature
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with ethyl ether (5 times 4 ml)
|
Type
|
WASH
|
Details
|
The combined organic phase is washed with deionised water (5 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1(N=N1)C=1C=C(N)C=CC1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |